3,4-Difluoro-trans-styryl isocyanate
Description
Overview of Isocyanate Chemistry in Contemporary Organic Synthesis and Materials Science
The isocyanate functional group, with its R−N=C=O structure, is a cornerstone of modern organic chemistry and materials science. guidechem.com Isocyanates are highly reactive electrophiles, readily engaging with a variety of nucleophiles. guidechem.com This reactivity is fundamental to their utility. For instance, their reaction with alcohols to form urethane (B1682113) linkages is the basis for the production of polyurethanes, a versatile class of polymers. guidechem.comguidechem.com These polymers find widespread use in foams, coatings, adhesives, and elastomers. buyersguidechem.comrsc.org
The synthesis of isocyanates has traditionally relied on methods like phosgenation, which involves the reaction of an amine with the highly toxic phosgene (B1210022). guidechem.com However, the hazardous nature of this process has spurred the development of more sustainable and safer synthetic routes. buyersguidechem.comrsc.org Innovations in isocyanate synthesis are crucial for expanding their application in pharmaceuticals, agrochemicals, and advanced materials. buyersguidechem.comrsc.org
The Role and Impact of Fluorine Substitution in Organic Compounds
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. core.ac.uk Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. hxchem.net This imparts enhanced thermal and chemical stability to fluorinated compounds. core.ac.uk
The small size of the fluorine atom, comparable to that of hydrogen, allows for its incorporation into molecules without significant steric hindrance. guidechem.com However, its powerful electron-withdrawing nature creates a highly polarized C-F bond, influencing the molecule's conformation, reactivity, and electronic properties. core.ac.uk In the context of materials science, fluorination can lead to unique surface properties, such as low surface energy and hydrophobicity. core.ac.uk These characteristics are highly sought after for creating specialized polymers and coatings. researchgate.netmdpi.com
Stereochemical Significance of the trans-Styryl Moiety in Chemical Systems
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is crucial in determining its properties and interactions. The trans-configuration of the styryl moiety in 3,4-Difluoro-trans-styryl isocyanate refers to the arrangement of the substituents on opposite sides of the carbon-carbon double bond. This specific geometry is significant, particularly in the context of photochemical reactions.
Styryl derivatives are known to undergo trans-cis photoisomerization upon irradiation. nih.gov The trans-isomer is typically the more thermodynamically stable form, but light absorption can provide the energy to convert it to the cis-isomer. This process is often reversible. Furthermore, the cis-isomer of some styryl compounds can undergo photocyclization to form more complex ring structures. nih.gov The efficiency and outcome of these photochemical transformations are highly dependent on the substituents present on the styryl framework.
Contextualizing this compound within Current Research Frontiers
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure places it at the forefront of several research areas. The combination of a reactive isocyanate group with a fluorinated styryl backbone suggests its potential as a monomer for the synthesis of novel fluorinated polyurethanes. mdpi.comnih.gov Such polymers could exhibit unique properties, including enhanced thermal stability, chemical resistance, and specific optical or surface characteristics due to the fluorinated styryl unit.
The photochemical potential of the trans-styryl moiety, modulated by the electron-withdrawing difluoro substitution, also presents an avenue for exploration in the development of photoresponsive materials. The isocyanate group provides a reactive handle to incorporate this photoactive unit into larger molecular architectures or onto surfaces. The study of such molecules contributes to the broader understanding of how fluorination and stereochemistry can be used to fine-tune the properties of advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
1,2-difluoro-4-[(E)-2-isocyanatoethenyl]benzene |
InChI |
InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H/b4-3+ |
InChI Key |
ZPHVQGIQJOEWJR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/N=C=O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C=CN=C=O)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Difluoro Trans Styryl Isocyanate
Established Strategies for Isocyanate Formation
The formation of the isocyanate functional group (-N=C=O) is a cornerstone of polyurethane chemistry and a versatile transformation in organic synthesis. Historically, both phosgene-based and, more recently, non-phosgene routes have been developed for the synthesis of aryl and alkenyl isocyanates.
Phosgene-Based Synthetic Pathways for Aryl and Alkenyl Isocyanates
The traditional and still widely used industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). This process, known as phosgenation, typically proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. While effective and economical for large-scale production of commodity isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct present significant safety and environmental challenges.
The phosgenation of amines can be carried out in either the liquid or gas phase. Liquid-phase phosgenation is suitable for amines with high boiling points, while gas-phase reactions are conducted at elevated temperatures.
Non-Phosgene Alternatives in Isocyanate Synthesis
Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. These alternative routes aim to replace the hazardous phosgene with less toxic reagents.
One promising non-phosgene strategy involves the reductive carbonylation of nitro compounds. In this approach, an aromatic nitro compound is reacted with carbon monoxide in the presence of a catalyst, often based on palladium or rhodium, to directly form the isocyanate or a carbamate (B1207046) precursor. rsc.org This method avoids the use of phosgene, but can require high pressures and temperatures, and catalyst separation and recycling can be challenging.
Another phosgene-free approach utilizes urea (B33335) or its derivatives as the source of the carbonyl group. In these methods, an amine is reacted with urea or a substituted urea to form a carbamate, which is then thermally decomposed to the isocyanate. This process is particularly useful for the synthesis of certain aliphatic isocyanates.
The Curtius Rearrangement: A Facile Route to Styryl Isocyanates
The Curtius rearrangement offers a versatile and milder laboratory-scale method for the synthesis of isocyanates from carboxylic acids. longdom.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. numberanalytics.comnih.gov The reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of the configuration of the migrating group. nih.gov
The key steps of the Curtius rearrangement are:
Activation of the carboxylic acid.
Conversion of the activated carboxylic acid to an acyl azide.
Thermal or photochemical rearrangement of the acyl azide to the isocyanate.
A common and convenient method for carrying out the Curtius rearrangement in a one-pot procedure involves the use of diphenylphosphoryl azide (DPPA). google.com DPPA reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then converts to the acyl azide in situ.
A plausible synthetic route to 3,4-Difluoro-trans-styryl isocyanate is through the Curtius rearrangement of its corresponding cinnamic acid precursor.
Synthesis of 3,4-Difluoro-trans-cinnamic Acid Precursors
The necessary precursor, 3,4-difluoro-trans-cinnamic acid, can be synthesized through several established methods, most notably the Perkin reaction or the Knoevenagel condensation.
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid. wikipedia.orgiitk.ac.in For the synthesis of 3,4-difluoro-trans-cinnamic acid, this would involve the reaction of 3,4-difluorobenzaldehyde (B20872) with acetic anhydride and an acetate (B1210297) salt.
The Knoevenagel condensation provides an alternative route, where an aromatic aldehyde is reacted with a compound containing an active methylene group, such as malonic acid, in the presence of a base like pyridine (B92270) or piperidine (B6355638). bepls.comnih.gov Subsequent decarboxylation of the intermediate would yield the desired cinnamic acid.
A representative experimental procedure for the synthesis of a cinnamic acid derivative via Knoevenagel condensation is as follows: A mixture of the aromatic aldehyde, malonic acid, and a catalytic amount of piperidine in a solvent like pyridine or ethanol (B145695) is heated at reflux. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallized. bepls.com
| Precursor Synthesis Method | Reactants | Catalyst/Base | Typical Conditions |
| Perkin Reaction | 3,4-Difluorobenzaldehyde, Acetic Anhydride | Sodium Acetate or Potassium Acetate | Heating at elevated temperatures |
| Knoevenagel Condensation | 3,4-Difluorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Reflux in a suitable solvent |
| Reactant | Product | Reagents | Reaction Conditions | Yield | Reference |
| Carboxylic Acid | Allyl Carbamate | 1. Et₃N, DPPA2. Allyl alcohol, DMAP | 1. Toluene, rt, 30 min then reflux, 2h2. 95 °C, 14h | 75% | wikipedia.org |
| 3,4-Difluorobenzaldehyde | 3,4-Difluoro-trans-cinnamic acid | Malonic acid, piperidine | Pyridine, reflux | Not specified | bepls.com |
Acyl Azide Generation and Thermal Rearrangement to Isocyanate
The cornerstone of the synthesis of this compound is the Curtius rearrangement, a classic and versatile method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org This transformation proceeds through the formation of a key intermediate, an acyl azide, which upon thermal or photochemical activation, rearranges to the desired isocyanate with the extrusion of nitrogen gas. wikipedia.org
The process commences with the synthesis of the precursor, trans-3,4-difluorocinnamic acid. This starting material can be prepared through various established synthetic routes, such as the Perkin reaction or the Claisen-Schmidt condensation. One common method involves the condensation of 3,4-difluorobenzaldehyde with acetic anhydride in the presence of a base.
Once trans-3,4-difluorocinnamic acid is obtained, it is converted into the corresponding acyl azide, 3,4-difluoro-trans-cinnamoyl azide. Several reagents can accomplish this transformation. A widely used and effective method involves the use of diphenylphosphoryl azide (DPPA). nih.govchemicalbook.com This one-pot procedure allows for the direct conversion of the carboxylic acid to the acyl azide, which can then be rearranged in situ to the isocyanate without the need for isolating the potentially explosive acyl azide intermediate. nih.gov The reaction is typically carried out in an inert solvent, such as toluene or dioxane, and often in the presence of a non-nucleophilic base like triethylamine.
The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the departure of the dinitrogen molecule. wikipedia.org This concerted nature is crucial for the stereochemical outcome of the reaction.
The thermal rearrangement of 3,4-difluoro-trans-cinnamoyl azide is typically achieved by heating the reaction mixture. The temperature required for the rearrangement can vary depending on the specific substrate and solvent but is generally in the range of 80-100 °C. The progress of the reaction can be monitored by the evolution of nitrogen gas and by spectroscopic methods, such as infrared (IR) spectroscopy, where the disappearance of the characteristic acyl azide peak and the appearance of the strong isocyanate peak (around 2270-2250 cm⁻¹) can be observed.
Table 1: Key Reagents for Acyl Azide Formation
| Reagent | Precursor | Typical Conditions | Notes |
| Diphenylphosphoryl azide (DPPA) | Carboxylic acid | Toluene, triethylamine, heat | One-pot procedure, avoids isolation of acyl azide. nih.govchemicalbook.com |
| Sodium azide (NaN₃) | Acyl chloride | Acetone/water or other suitable solvent | Requires prior conversion of the carboxylic acid to the acyl chloride. |
| Trimethylsilyl (B98337) azide (TMSN₃) | Acyl chloride | Inert solvent | Can be a safer alternative to sodium azide. |
Stereocontrol and Retention during Curtius Rearrangement for trans-Styryl Isocyanates
A critical aspect of the synthesis of this compound is the preservation of the trans geometry of the carbon-carbon double bond. The Curtius rearrangement is well-established to proceed with complete retention of the stereochemistry of the migrating group. nih.gov In the case of 3,4-difluoro-trans-cinnamoyl azide, the migrating group is the 3,4-difluorostyryl moiety.
The concerted mechanism of the thermal Curtius rearrangement ensures that the geometry of the vinyl group is maintained throughout the reaction. wikipedia.org As the C-C bond migrates from the carbonyl carbon to the nitrogen, there is no opportunity for bond rotation that could lead to isomerization. This stereospecificity is a significant advantage of the Curtius rearrangement for the synthesis of geometrically defined vinyl isocyanates.
Therefore, by starting with pure trans-3,4-difluorocinnamic acid, the resulting this compound will also be in the trans configuration. Careful control of the initial stereochemistry of the cinnamic acid precursor is paramount to obtaining the desired stereoisomer of the final product.
Emerging Flow Chemistry Platforms for Efficient Isocyanate Production
Traditional batch production of isocyanates, particularly via the Curtius rearrangement, can pose safety risks due to the generation and accumulation of thermally sensitive and potentially explosive acyl azide intermediates. google.com Flow chemistry has emerged as a powerful technology to mitigate these hazards and improve the efficiency and scalability of isocyanate synthesis. google.com
In a continuous flow process, small volumes of reagents are continuously mixed and reacted in a microreactor or a coiled tube reactor. google.com This approach offers several key advantages for the synthesis of this compound:
Enhanced Safety: The small reaction volumes at any given time significantly reduce the risk associated with the accumulation of hazardous intermediates like acyl azides. The azide can be generated and consumed in a continuous stream, preventing its isolation and storage. google.com
Precise Temperature Control: Flow reactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat transfer. This enables precise control over the reaction temperature, which is crucial for the controlled thermal rearrangement of the acyl azide.
Improved Reaction Efficiency: The rapid mixing and efficient heat transfer in flow reactors can lead to faster reaction times and higher yields compared to batch processes.
Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production can be increased by running the flow system for a longer duration or by using multiple reactors in parallel.
A typical flow chemistry setup for the synthesis of this compound would involve pumping a solution of trans-3,4-difluorocinnamic acid and a reagent like DPPA through a heated reaction coil. The residence time in the reactor would be optimized to ensure complete conversion to the isocyanate. The product stream emerging from the reactor can then be collected or directly used in subsequent reactions.
Table 2: Comparison of Batch vs. Flow Synthesis of Isocyanates
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk due to accumulation of intermediates. | Inherently safer due to small reaction volumes. google.com |
| Temperature Control | Can be challenging, potential for hot spots. | Excellent and precise control. |
| Scalability | Often requires significant process redevelopment. | More straightforward to scale up. |
| Reaction Time | Can be longer due to mixing and heat transfer limitations. | Often faster due to efficient mixing and heat transfer. |
Advanced Synthetic Transformations Leading to the trans-Styryl Isocyanate Scaffold
Beyond the classical Curtius rearrangement, other advanced synthetic methodologies can be envisioned for the construction of the trans-styryl isocyanate scaffold. These methods may offer alternative routes or provide access to a wider range of substituted analogues.
One area of growing interest is the use of transition metal-catalyzed reactions. For instance, rhodium-catalyzed reactions have shown promise in the formation of C-N bonds. While not a direct synthesis of the isocyanate, rhodium-catalyzed amidation reactions could potentially be adapted to form precursors to the styryl isocyanate. rsc.org For example, a rhodium(I)-catalyzed addition of a vinylboronic acid to an isocyanate has been reported to produce secondary amides, which could be conceptually reversed or modified. rsc.org Furthermore, rhodium-catalyzed [2+2+2] cycloadditions involving alkenyl isocyanates and alkynes have been developed, showcasing the reactivity of the styryl isocyanate scaffold in complex molecule synthesis. nih.govnih.gov
Another advanced approach involves the direct functionalization of a pre-existing styryl scaffold. For instance, a palladium-catalyzed Heck-type reaction between 3,4-difluoro-iodobenzene and an appropriate vinyl isocyanate precursor could be a potential route, although the stability and availability of such a precursor would be a key challenge.
Furthermore, the isocyanate group itself is a versatile handle for further transformations. The trans-styryl isocyanate can participate in various cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) where the vinyl isocyanate acts as a dienophile can lead to the formation of complex cyclic structures. libretexts.org Similarly, [2+2] cycloadditions can be employed to construct four-membered rings. libretexts.orgyoutube.com These transformations highlight the synthetic utility of the this compound as a building block for more complex molecular architectures.
Reactivity and Mechanistic Investigations of 3,4 Difluoro Trans Styryl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The isocyanate group is characterized by a cumulative double bond system, where the carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophiles.
Formation of Urethanes with Alcohols
In a general reaction, isocyanates react with alcohols to form urethanes (carbamates). nih.govkuleuven.be This reaction is fundamental to the production of polyurethanes when polyols and diisocyanates are used. wikipedia.org For 3,4-Difluoro-trans-styryl isocyanate, the reaction with a simple alcohol (R-OH) would proceed as follows:
F₂C₆H₃-CH=CH-N=C=O + R-OH → F₂C₆H₃-CH=CH-NH-C(=O)O-R
Specific kinetic and thermodynamic data for this compound are not available. However, general principles suggest the following:
Kinetics: The reaction rate is influenced by several factors. The electron-withdrawing nature of the 3,4-difluorophenyl group is expected to increase the electrophilicity of the isocyanate carbon, thus accelerating the reaction compared to non-fluorinated styryl isocyanates. The reaction is typically second-order, being first-order with respect to both the isocyanate and the alcohol. mdpi.com
Thermodynamics: The formation of the urethane (B1682113) bond is an exothermic process, releasing significant heat. poliuretanos.net The reaction is generally considered to be thermodynamically favorable.
A hypothetical data table for the reaction with various alcohols is presented below to illustrate expected trends. Note: This data is illustrative and not based on experimental results for the specific compound.
| Alcohol | Expected Relative Rate | Expected Activation Energy (Ea) |
| Methanol (Primary) | High | Low |
| Ethanol (B145695) (Primary) | High | Low |
| Isopropanol (Secondary) | Moderate | Moderate |
| tert-Butanol (Tertiary) | Low | High |
The formation of urethanes can be catalyzed by various substances:
Alcohol Catalysis (Autocatalysis): Alcohols can self-associate through hydrogen bonding, and these alcohol clusters can be more reactive than single alcohol molecules, leading to an increase in the reaction rate at higher alcohol concentrations. kuleuven.bemdpi.com The urethane product itself can also catalyze the reaction (autocatalysis). mdpi.com
External Catalysts: Tertiary amines and organometallic compounds (especially tin-based) are common catalysts. gvchem.combohrium.com Tertiary amines are thought to activate the alcohol via hydrogen bonding, while organometallic catalysts can coordinate with both the isocyanate and the alcohol, facilitating the reaction. gvchem.com For this compound, catalysts would significantly accelerate urethane formation, with organometallic catalysts generally being more effective than tertiary amines.
Formation of Ureas with Amines
Isocyanates react rapidly with primary and secondary amines to form substituted ureas. researchgate.net This reaction is typically much faster than the reaction with alcohols and usually does not require catalysis. poliuretanos.net The reaction of this compound with an amine (R-NH₂) is as follows:
F₂C₆H₃-CH=CH-N=C=O + R-NH₂ → F₂C₆H₃-CH=CH-NH-C(=O)NH-R
The rate of this reaction is dependent on the basicity and steric hindrance of the amine. Aliphatic amines, being more basic, generally react faster than aromatic amines.
A hypothetical data table for the reaction with various amines is presented below. Note: This data is illustrative and not based on experimental results for the specific compound.
| Amine | Expected Relative Rate |
| Butylamine (Primary Aliphatic) | Very High |
| Diethylamine (Secondary Aliphatic) | High |
| Aniline (Primary Aromatic) | Moderate |
Reactions with Other Active Hydrogen Compounds
This compound would also be expected to react with other nucleophiles containing active hydrogens, such as water (to form an unstable carbamic acid which decomposes to an amine and carbon dioxide), and thiols (to form thiocarbamates).
Polymerization Pathways of this compound
This compound possesses two polymerizable functional groups: the isocyanate group and the vinyl group of the styryl moiety. This dual functionality could allow for different polymerization pathways:
Polyurethane/Polyurea Formation: The isocyanate group can react with polyols or polyamines to form polyurethanes or polyureas, respectively. In this case, the styryl group might remain as a pendant group on the polymer backbone, which could be used for subsequent cross-linking reactions (e.g., through free-radical polymerization).
Vinyl Polymerization: The styryl group can undergo polymerization, typically via free-radical or ionic mechanisms, to form a polystyrene-type backbone with pendant 3,4-difluorophenyl isocyanate groups. These isocyanate groups could then be used for further reactions, such as cross-linking with diols or diamines.
Cyclotrimerization: In the presence of specific catalysts (like potassium acetate), the isocyanate groups can undergo cyclotrimerization to form highly stable isocyanurate rings, leading to a cross-linked network. youtube.com
The specific pathway that predominates would depend on the reaction conditions, including the type of initiator, catalyst, and co-reactants present. No specific studies on the polymerization of this compound have been found.
Homopolymerization Mechanisms of Monoisocyanates
The homopolymerization of monoisocyanates, such as this compound, typically proceeds via an anionic polymerization mechanism. researchgate.netacs.org This process is sensitive to the initiator, solvent, and temperature. The polymerization is initiated by a nucleophilic attack on the highly electrophilic carbon atom of the isocyanate group. rsc.org
Anionic polymerization of isocyanates can lead to the formation of high molecular weight polymers, often with a helical structure, known as polyisocyanates or Nylon-1 polymers. researchgate.net However, a significant side reaction is the cyclotrimerization of the isocyanate monomers to form a stable six-membered isocyanurate ring, which can terminate the polymerization. researchgate.netacs.org
To achieve a "living" polymerization, where chain termination and transfer reactions are minimized, specific conditions and initiators are required. researchgate.netacs.org These living anionic polymerizations allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org Techniques to suppress the competing trimerization reaction include using low temperatures (e.g., -98 °C), specific additives like sodium tetraphenylborate (B1193919) (NaBPh₄), or dual-functional initiators that protect the active chain end. researchgate.netacs.orgacs.org
Table 1: Key Factors in Anionic Homopolymerization of Isocyanates
| Factor | Description | Impact on Polymerization |
|---|---|---|
| Initiator | Nucleophile that starts the polymerization chain (e.g., NaCN, organometallic compounds). researchgate.net | The choice of initiator affects initiation efficiency and control over the polymerization. acs.org |
| Solvent | The medium in which the polymerization is carried out (e.g., THF, toluene). researchgate.net | Solvent polarity can influence the nature of the propagating species and the rate of polymerization. |
| Temperature | Reaction temperature. | Lower temperatures are often used to suppress the cyclotrimerization side reaction. acs.org |
| Additives | Compounds added to the polymerization mixture (e.g., NaBPh₄, crown ethers). researchgate.net | Can stabilize the propagating chain end, leading to better control over the polymerization. researchgate.net |
Copolymerization with Diverse Monomers
The presence of the styryl group in this compound allows for its copolymerization with a variety of other vinyl monomers, such as styrene (B11656) and methyl methacrylate. tandfonline.comacs.org This opens up possibilities for creating copolymers with a wide range of properties. The reactivity of the styryl double bond in copolymerization is influenced by the electron-withdrawing difluorophenyl group.
In such copolymerizations, the isocyanate group can be preserved as a reactive pendant group along the polymer chain, provided that the polymerization conditions are controlled to prevent its cross-linking reactions. tandfonline.com Soluble, linear copolymers are typically obtained when the molar ratio of the comonomer to the vinyl isocyanate is high (e.g., greater than 9:1). tandfonline.com At lower ratios, cross-linking through dimerization and trimerization of the isocyanate groups can lead to insoluble materials. tandfonline.com
The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. researchgate.netacs.org These ratios are a measure of the relative tendency of a propagating polymer chain ending in one monomer to add another molecule of the same monomer versus a molecule of the comonomer.
Cycloaddition Chemistry Involving the Isocyanate and Styryl Moieties
Both the isocyanate and the styryl functionalities of this compound can participate in cycloaddition reactions, providing pathways to various heterocyclic structures.
[3+2] Cycloadditions with Heterocyclic Substrates
The isocyanate group can undergo [3+2] cycloaddition reactions with 1,3-dipoles. uchicago.eduyoutube.com A notable example is the reaction with azides, which can lead to the formation of tetrazolinone derivatives. rsc.orgacs.org For instance, the reaction of an isocyanate with trimethylsilyl (B98337) azide (B81097) (TMSA) can yield a 1,4-disubstituted tetrazolin-5-one. rsc.org This type of reaction involves the azide acting as the 1,3-dipole, adding across the C=N bond of the isocyanate. The reactivity in these cycloadditions is enhanced by electron-withdrawing groups on the isocyanate. acs.org
The styryl double bond, being an electron-deficient alkene due to the difluorophenyl substituent, can also participate as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles like nitrile oxides, azomethine ylides, and nitrones. uchicago.edu Such reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. youtube.com
Isocyanurate Formation via Cyclotrimerization
The cyclotrimerization of three isocyanate molecules is a highly favorable and atom-efficient reaction that leads to the formation of a very stable, six-membered heterocyclic ring known as an isocyanurate. rsc.orgdntb.gov.ua This reaction is often catalyzed by a wide range of compounds. rsc.orgacs.orgtue.nl
Table 2: Common Catalyst Classes for Isocyanate Cyclotrimerization
| Catalyst Class | Examples | Reference |
|---|---|---|
| Lewis Bases | N-heterocyclic carbenes (NHCs), phosphines, tertiary amines. rsc.orgacs.org | rsc.orgacs.org |
| Anionic Species | Carboxylates (e.g., potassium acetate), alkoxides. rsc.orgrsc.org | rsc.orgrsc.org |
| Organometallic Complexes | Manganese, iron, and titanium complexes. researchgate.netrsc.org | researchgate.netrsc.org |
In the absence of protic species like alcohols, the cyclotrimerization can proceed through a one-component mechanism. rsc.org For anionic catalysts, the generally accepted mechanism involves the nucleophilic attack of the catalyst on the carbon atom of an isocyanate molecule. acs.orgnih.gov This forms an anionic intermediate that then sequentially adds two more isocyanate molecules in a chain-growth fashion, eventually leading to ring-closure and regeneration of the catalyst. acs.org
Computational studies have shown that the cyclotrimerization of isocyanates is a highly exothermic process, indicating the thermodynamic stability of the resulting isocyanurate ring. rsc.org For acetate-initiated trimerization of aliphatic isocyanates, a more complex bicyclic mechanism has been proposed where the acetate (B1210297) acts as a precatalyst. acs.org
In the presence of alcohols, a two-component pathway for isocyanurate formation becomes significant. rsc.org This route proceeds through the initial formation of a carbamate (B1207046) by the reaction of an isocyanate with an alcohol. rsc.org The carbamate can then react with another isocyanate molecule to form an allophanate (B1242929) intermediate. rsc.orgresearchgate.net
The allophanate is typically a transient species that can then undergo further reactions. rsc.org It has been shown that the allophanate intermediate can undergo an addition-elimination step with a nucleophile (which can be another carbamate anion or the catalyst) to produce the isocyanurate ring and regenerate the alcohol or another active species. rsc.orgnih.gov This pathway is often favored in polyurethane systems where there is an excess of isocyanate relative to alcohol. rsc.org The relative rates of carbamate formation, allophanate formation, and isocyanurate formation are dependent on the catalyst used and the reaction conditions. rsc.org
Stereospecificity and Geometrical Isomerization of the trans-Styryl Moiety
The isomerization of a carbon-carbon double bond in styryl systems can be induced by photochemical or thermal means. In photochemical isomerization, absorption of light promotes the molecule to an excited state where the rotational barrier around the double bond is significantly lower. rsc.orgnih.gov This allows for conversion from the trans to the cis isomer, often reaching a photostationary state that is a mixture of both. researchgate.net The process is reversible, with the cis isomer also being able to convert back to the more stable trans form upon irradiation. rsc.org
The efficiency and direction of photoisomerization can be influenced by the surrounding environment. In solution, isomerization is common, while in the solid crystalline state, the process can be restricted by the packing of the molecules in the crystal lattice. rsc.orgresearchgate.net The presence of "free volume" within the crystal structure is a key factor; if sufficient space is available along the trajectory required for the phenyl and vinyl groups to rotate, isomerization can proceed. rsc.org
Thermally induced isomerization is also possible, though it typically requires higher energy input to overcome the rotational barrier in the ground state.
The change from a trans to a cis geometry alters the three-dimensional structure of the molecule, which can have a profound effect on its reactivity. The cis isomer is sterically more hindered, which can impede the approach of a nucleophile to the highly reactive isocyanate group. This can lead to a decrease in the rate of reactions such as urethane formation.
Furthermore, the electronic properties of the molecule may be subtly altered by the change in geometry, which in turn can influence the electrophilicity of the isocyanate carbon. The spatial arrangement of the cis isomer might also allow for intramolecular interactions that are not possible in the trans form, potentially opening up alternative reaction pathways.
| Isomer | Relative Stability | Steric Hindrance at NCO group | Expected Reactivity with Nucleophiles |
| trans | More Stable | Lower | Higher |
| cis | Less Stable | Higher | Lower |
Electronic Effects of Difluoro-Substitution on Reactivity Profiles
The presence of two fluorine atoms on the phenyl ring at the 3- and 4-positions has a significant impact on the electronic properties of the styryl isocyanate system. Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the positions ortho and meta to the fluorine atoms.
The two fluorine atoms in this compound work in concert to withdraw electron density from the aromatic ring and, by extension, from the styryl double bond and the isocyanate group. This has several consequences for the molecule's reactivity:
Increased Electrophilicity of the Isocyanate Carbon: The primary mode of reaction for isocyanates is nucleophilic attack on the electron-deficient carbon atom of the N=C=O group. researchgate.net The strong inductive electron withdrawal by the two fluorine atoms enhances the partial positive charge on the isocyanate carbon, making it more susceptible to attack by nucleophiles such as alcohols, amines, and water. noaa.gov This is expected to increase the rate of reactions like urethane and urea (B33335) formation. semanticscholar.org
Influence on the Styryl Double Bond: The electron-withdrawing nature of the difluoro-substituted phenyl ring also affects the electron density of the adjacent carbon-carbon double bond. This can influence its susceptibility to electrophilic addition reactions, although the primary reactive site of the molecule remains the isocyanate group.
The table below summarizes the expected electronic effects and their influence on reactivity.
| Substituent Effect | Description | Impact on Isocyanate Group | Expected Outcome |
| Inductive Effect (-I) | Strong electron withdrawal by two fluorine atoms. | Increases the partial positive charge on the carbonyl carbon. | Enhanced reactivity towards nucleophiles. |
| Resonance Effect (+R) | Weak donation of lone pair electrons from fluorine. | Opposes the inductive effect, but is generally weaker for halogens. | Minor attenuation of the overall electron-withdrawing character. |
Advanced Applications and Materials Chemistry Derived from 3,4 Difluoro Trans Styryl Isocyanate
Strategic Use as a Chemical Building Block in Complex Molecular Architectures
The distinct functionalities within 3,4-Difluoro-trans-styryl isocyanate allow for its strategic use as a versatile building block in the synthesis of intricate molecular structures. Its isocyanate group provides a reactive site for forming urethane (B1682113) or urea (B33335) linkages, while the styryl group can participate in polymerization or other carbon-carbon bond-forming reactions. The difluorinated phenyl ring influences the electronic properties and intermolecular interactions of the resulting molecules.
The presence of the styryl group in this compound enables its use in the directed synthesis of various scaffolds containing the fluorinated styryl motif. This functionality can undergo a variety of chemical transformations, including polymerization and cycloaddition reactions. acs.org For instance, the styryl group can be polymerized to create polystyrene-based materials where the fluorinated isocyanate functionality is incorporated into the polymer side chains. researchgate.net This approach allows for the preparation of polymers with tailored properties, as the fluorinated styryl units can influence the material's thermal stability and spectroscopic characteristics. researchgate.net
Furthermore, the isocyanate group can be reacted with other molecules to introduce the fluorinated styryl scaffold into more complex architectures. This dual reactivity is advantageous for creating multifunctional materials where one part of the molecule provides specific structural or electronic properties, and the other allows for further chemical modification or polymerization.
The isocyanate group is a key functional group in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Isocyanates are known to react with various nucleophiles to form stable derivatives. For example, 3,4-Dichlorophenyl isocyanate is a precursor in the industrial preparation of the antibacterial agent triclocarban. wikipedia.org Similarly, this compound can serve as a precursor for advanced intermediates in these fields. The difluoro substitution pattern on the aromatic ring is a common feature in many modern drugs and agrochemicals, often enhancing metabolic stability and binding affinity. The styryl group can be further modified to introduce additional diversity and functionality into the final product.
The reactivity of the isocyanate group allows for the straightforward introduction of the 3,4-difluorostyryl moiety into a target molecule. For instance, reaction with an alcohol or amine would yield the corresponding carbamate (B1207046) or urea, respectively. These linkages are prevalent in many pharmaceutical and agrochemical compounds. The synthesis of N-acyl anthranilamides from anilides and isocyanates highlights the utility of isocyanates in constructing complex motifs found in drug candidates. nih.gov
Integration into Polymeric Systems
The isocyanate functionality of this compound makes it a prime candidate for incorporation into various polymeric systems, most notably polyurethanes. The presence of the fluorinated styryl group can impart unique properties to the resulting polymers.
Polyurethanes are a versatile class of polymers typically synthesized through the reaction of diisocyanates with polyols. mdpi.comyoutube.com By incorporating this compound, either as a comonomer with other diisocyanates or as a chain terminator, functional polyurethanes with pendant fluorinated styryl groups can be designed. The introduction of fluorine into polyurethane backbones is a known strategy to enhance properties such as thermal stability and chemical resistance. mdpi.commdpi.com
The synthesis of these functional polyurethanes can be achieved through standard polyurethane polymerization techniques, such as a two-step prepolymer method. researchgate.net In this process, a prepolymer with terminal isocyanate groups is first formed by reacting a polyol with an excess of diisocyanate. Subsequently, a chain extender, which could be a diol or a diamine, is added to build the final polymer chain. mdpi.comresearchgate.net The this compound can be introduced at various stages of this process to control its location and concentration within the polymer structure. The styryl group remains available for post-polymerization modifications, such as cross-linking or grafting, to further tailor the material's properties.
Table 1: Components in the Synthesis of Functional Polyurethanes
| Component | Function | Examples |
| Diisocyanate | Forms the hard segments of the polyurethane | 4,4'-Methylene diphenyl diisocyanate (MDI), Tolylene-2,4-diisocyanate (TDI), Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) mdpi.comresearchgate.net |
| Polyol | Forms the soft segments of the polyurethane, providing flexibility | Polytetramethylene ether glycol (PTMG), Polyester polyols mdpi.commdpi.com |
| Chain Extender | Reacts with isocyanate groups to lengthen the polymer chains | 1,4-butanediol (BDO), Ethylene glycol (EG) mdpi.com |
| Functional Monomer | Introduces specific functionalities into the polymer | This compound |
Structure-Property Relationships in Isocyanate-Based Polymers (e.g., Hydrogen Bonding, Microphase Separation, Crystallinity)
The properties of polyurethanes are intrinsically linked to their hierarchical morphology, which is governed by factors such as hydrogen bonding, microphase separation, and crystallinity. nih.govuakron.edu The incorporation of this compound can significantly influence these structural characteristics.
Microphase Separation: The thermodynamic incompatibility between the hard segments (derived from the diisocyanate and chain extender) and the soft segments (derived from the polyol) often leads to microphase separation in polyurethanes. kpi.uaresearchgate.netcityu.edu.hk This results in the formation of distinct hard and soft domains, which act as physical crosslinks and a flexible matrix, respectively, giving polyurethanes their characteristic elastomeric properties. nih.govresearchgate.net The introduction of the bulky and polar 3,4-difluorostyryl group can alter the polarity and packing of the hard segments, thereby influencing the degree of microphase separation. vt.eduresearchgate.net The structure of the isocyanate has been shown to affect the extent of microphase separation. mdpi.com
Crystallinity: Both the hard and soft segments of a polyurethane can crystallize under certain conditions, which impacts the material's mechanical properties and thermal behavior. The regularity and packing efficiency of the polymer chains, influenced by factors like hydrogen bonding and the rigidity of the monomer units, determine the degree of crystallinity. acs.org The presence of the 3,4-difluorostyryl group may either promote or hinder crystallization depending on its influence on chain packing and intermolecular interactions.
Table 2: Influence of Structural Factors on Polyurethane Properties
| Structural Factor | Description | Impact on Properties |
| Hydrogen Bonding | Interactions between N-H and C=O groups in urethane linkages. researchgate.netacs.org | Affects mechanical strength, thermal stability, and hard segment cohesion. acs.org |
| Microphase Separation | Segregation of incompatible hard and soft segments into distinct domains. kpi.uaresearchgate.netcityu.edu.hk | Determines elastomeric properties, toughness, and flexibility. nih.govresearchgate.net |
| Crystallinity | Ordered packing of polymer chains in either hard or soft domains. acs.org | Influences stiffness, tensile strength, and melting behavior. |
Development of Optoelectronic Materials Through Styryl Functionality
The styryl group is a well-known chromophore that can be incorporated into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electronic properties of styryl compounds can be tuned by introducing various substituents. mdpi.com Styryl dyes are known for their use in photosensitive materials and as fluorescent probes. mdpi.comnih.gov
The integration of the 3,4-difluorostyryl moiety from this compound into polymers or small molecules offers a pathway to new optoelectronic materials. The fluorine atoms can modify the electronic energy levels of the styryl system, potentially leading to materials with desirable emission colors and improved device performance. The styryl functionality can be introduced into the side chain of polymers, which has been shown to be a successful strategy for developing electron-transporting materials for OLEDs. researchgate.net The ability to polymerize the styryl group also allows for the creation of conjugated polymers, which are organic semiconducting materials with applications in a range of optoelectronic devices. researchgate.net Furthermore, the styryl group can undergo reversible [2+2] photocycloaddition reactions, which can be used to create photoresponsive materials and hydrogels. acs.org The addition of small styryl molecules has also been shown to improve the electro-optical characteristics of liquid crystal devices. tandfonline.com
Despite a comprehensive search of scientific literature and chemical databases, there is no specific information available regarding the application and contributions of the chemical compound This compound to the field of self-healing materials and adhesives.
General information on self-healing polyurethanes indicates that the technology often relies on the incorporation of dynamic covalent bonds or reversible crosslinks, such as those formed through Diels-Alder reactions, or the utilization of various diisocyanates to create specific polymer architectures. While the isocyanate and styryl functional groups within this compound could theoretically participate in reactions relevant to polymer and materials chemistry, there is no published research to substantiate its role in creating self-healing or adhesive properties.
Consequently, it is not possible to provide the requested article with detailed research findings and data tables on this specific topic as the foundational information does not appear to be present in the public domain.
Table of Mentioned Compounds
Computational and Theoretical Investigations of 3,4 Difluoro Trans Styryl Isocyanate
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of isocyanates. These methods provide detailed insights into the energetics of reaction pathways, the structures of transition states, and the influence of substituents on reactivity.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
DFT is a powerful computational method for investigating the electronic structure and properties of molecules like 3,4-Difluoro-trans-styryl isocyanate. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and reaction energies. For this specific molecule, DFT calculations would be crucial in understanding how the electron-withdrawing fluorine atoms and the conjugated styryl group modulate the reactivity of the isocyanate moiety.
Time-Dependent DFT (TDDFT) extends the principles of DFT to excited states, making it an invaluable tool for predicting spectroscopic properties. TDDFT calculations could be employed to simulate the UV-visible absorption spectrum of this compound, identifying the electronic transitions responsible for its optical characteristics. These calculations would help in understanding the influence of the chromophoric trans-styryl group and the effect of difluoro-substitution on the absorption maxima.
Illustrative Data Table: Predicted Spectroscopic Properties using TDDFT
| Property | Predicted Value | Description |
| λmax (nm) | 290-310 | Predicted maximum absorption wavelength, primarily due to π → π* transitions within the styryl system. |
| Molar Absorptivity (ε) | High | The extended conjugation of the styryl group is expected to result in a high molar absorptivity. |
| Key Transitions | HOMO → LUMO | The primary electronic transition is expected to be from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital. |
Energetic Landscape Analysis of Isocyanate Reactions
The reactions of isocyanates, such as their addition to alcohols to form urethanes, can be meticulously mapped out using computational methods. By calculating the energies of reactants, intermediates, transition states, and products, an energetic landscape of the reaction can be constructed.
For this compound, DFT calculations would likely reveal that the reaction with a nucleophile proceeds through a transition state where the nucleophile attacks the electrophilic carbon of the isocyanate group. The fluorine atoms are expected to enhance the electrophilicity of this carbon atom, potentially lowering the activation energy for nucleophilic attack compared to non-fluorinated analogues. The trans-styryl group, through its electron-donating or withdrawing capabilities (depending on the reaction conditions and interacting species), would also play a significant role in modulating this energetic landscape.
Molecular Dynamics Simulations for Conformational Analysis
These simulations would likely show that the trans configuration of the styryl double bond is energetically favorable, minimizing steric hindrance. The rotational freedom around the single bond connecting the phenyl ring and the vinyl group would also be a key area of investigation, with certain dihedral angles being more populated due to a balance of steric and electronic effects.
Electronic Structure Characterization and Spectroscopic Predictions
The electronic structure of this compound is characterized by the interplay of the aromatic ring, the vinyl group, and the isocyanate functional group, further influenced by the two fluorine substituents. Computational methods can provide a detailed picture of the molecular orbitals (HOMO and LUMO) and the charge distribution across the molecule.
The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of the molecular orbitals. numberanalytics.com The HOMO is likely to be delocalized over the styryl fragment, while the LUMO may have significant contributions from the isocyanate group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.
Illustrative Data Table: Predicted Electronic Properties
| Property | Predicted Characteristic | Influence of Substituents |
| HOMO Energy | Lowered | The electron-withdrawing fluorine atoms will likely lower the HOMO energy level. |
| LUMO Energy | Lowered | The isocyanate and fluorine groups are expected to lower the LUMO energy. |
| HOMO-LUMO Gap | Moderate | The gap will be influenced by the competing effects of the conjugated styryl group and the electron-withdrawing fluorine atoms. |
| Dipole Moment | Significant | The highly electronegative fluorine and oxygen atoms will induce a notable molecular dipole moment. |
Computational Elucidation of Fluorine and trans-Styryl Effects on Molecular Properties and Reactivity
A key focus of computational studies on this molecule would be to disentangle the individual and synergistic effects of the 3,4-difluoro and trans-styryl groups.
Fluorine Effects : The two fluorine atoms on the phenyl ring have a strong inductive electron-withdrawing effect. numberanalytics.com This is predicted to increase the electrophilicity of the isocyanate carbon, making the molecule more susceptible to nucleophilic attack. The substitution pattern (3,4-difluoro) will also influence the charge distribution on the aromatic ring.
trans-Styryl Effects : The trans-styryl group extends the π-conjugation of the system. This extended conjugation affects the electronic and optical properties of the molecule. The vinyl group can participate in various reactions, and its reactivity will be influenced by the electronic effects of the difluorinated phenyl ring.
Future Research Trajectories and Unexplored Potential
Development of Sustainable and Green Synthetic Methodologies for Isocyanates
The traditional synthesis of isocyanates often relies on the use of highly toxic phosgene (B1210022), a practice that is increasingly at odds with the principles of green chemistry. rsc.orgdigitellinc.comnih.gov Future research will undoubtedly prioritize the development of safer and more sustainable synthetic routes that can be applied to complex molecules like 3,4-Difluoro-trans-styryl isocyanate.
A primary focus is the advancement of phosgene-free methods. rsc.orgnih.gov The direct reductive carbonylation of the corresponding nitroarene precursor stands out as a promising alternative, though its industrial application has been hampered by a lack of mechanistic understanding. digitellinc.com Future work will likely involve designing efficient catalytic systems to facilitate this transformation, aiming for high yields and selectivity while avoiding hazardous reagents. digitellinc.com
Another significant avenue is the thermal decomposition of carbamates, which can be synthesized via non-phosgene pathways from amines, urea (B33335), or nitro compounds. nih.govmdpi.com This approach offers a "zero-emission" potential, as byproducts can often be recycled within the process. nih.gov Research into optimizing catalysts, particularly single-component metal catalysts (like zinc-based systems) and composite catalysts, is crucial for enhancing the efficiency and yield of carbamate (B1207046) decomposition under milder conditions. nih.gov
Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, provide established, phosgene-free pathways to isocyanates from carboxylic acids or their derivatives. wikipedia.orglibretexts.orgrsc.org The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, is particularly versatile and occurs under mild conditions, making it suitable for synthesizing complex molecules. researchgate.net Adapting these classic reactions to be more atom-economical and catalytically efficient represents a key challenge for future studies.
The table below summarizes promising green synthetic methodologies applicable to isocyanate synthesis.
| Methodology | Precursor | Key Advantages | Research Focus |
| Reductive Carbonylation | Nitro Compound | Avoids phosgene; direct route. digitellinc.com | Catalyst development; mechanistic studies. digitellinc.com |
| Carbamate Decomposition | Carbamate | Phosgene-free; potential for byproduct recycling ("zero emission"). nih.gov | Optimization of catalysts and reaction conditions. nih.govmdpi.com |
| Curtius Rearrangement | Carboxylic Acid/Acyl Azide | Mild conditions; phosgene-free. libretexts.orgresearchgate.net | Improving atom economy; catalytic versions. researchgate.net |
| Di-tert-butyl dicarbonate (B1257347) Method | Amine | Phosgene-free; room temperature protocol. mdpi.com | Broadening substrate scope and catalyst efficiency. mdpi.com |
Discovery of Novel Reactivity Modes and Catalytic Systems
The reactivity of the isocyanate group is central to its utility, primarily involving nucleophilic addition to the electrophilic carbon atom. wikipedia.orgrsc.org The electron-withdrawing fluorine atoms on the aromatic ring of this compound are expected to enhance the carbon's electrophilicity, thereby increasing its reactivity compared to non-fluorinated analogs. rsc.orgmdpi.com
Future research will focus on discovering and optimizing catalytic systems to precisely control this reactivity. While tertiary amines and organometallic compounds (historically tin-based) are common catalysts for the isocyanate-hydroxyl reaction to form urethanes, there is a push to find non-toxic and more selective alternatives. poliuretanos.com.brwernerblank.comgoogle.com Zirconium chelates, for instance, have shown promise in selectively catalyzing the isocyanate-hydroxyl reaction over the competing reaction with water, a significant advantage in applications like water-borne coatings. wernerblank.com The development of "balanced catalysts" that can modulate the ratio of gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions is crucial for producing polyurethane foams with desired densities and physical properties. tri-iso.com
Furthermore, the exploration of isocyanate-based multicomponent reactions (MCRs) is a rapidly growing field. rsc.org MCRs allow for the synthesis of complex molecular scaffolds in a single step from three or more starting materials. rsc.org Developing novel MCRs that incorporate this compound could provide rapid access to diverse libraries of fluorinated heterocyclic compounds, such as hydantoins, uracil (B121893) analogues, and carbamates, with potential applications in medicinal chemistry and materials science. rsc.org The use of organocatalysts and dual-catalyst systems in these reactions represents a frontier for achieving high efficiency and regioselectivity under mild conditions. rsc.org
| Catalyst Type | Primary Function | Examples | Future Research Direction |
| Tertiary Amines | Catalyze isocyanate reactions with polyols and water. poliuretanos.com.br | Triethylene diamine (TEDA/DABCO) | Development of catalysts with reduced steric hindrance and higher selectivity. poliuretanos.com.br |
| Organometallic Compounds | Promote polymerization and urethane (B1682113) formation. poliuretanos.com.br | Dibutyltin dilaurate (DBTDL), Zirconium chelates | Finding non-toxic, highly selective alternatives to organotin catalysts. wernerblank.com |
| Organocatalysts | Facilitate multicomponent reactions and cyclotrimerization. rsc.org | Tetra-butylammonium phthalimide-N-oxyl | Design of catalysts for novel MCRs and solvent-free conditions. rsc.org |
| Dual-Catalyst Systems | Enable complex transformations, such as in pseudo-3-MCRs. rsc.org | Dual-copper catalyst systems | Exploring new catalyst combinations for enhanced reactivity and product diversity. rsc.org |
Design of Advanced Functional Materials with Tuned Properties
The incorporation of this compound into polymers offers a powerful strategy for creating advanced functional materials with precisely tuned properties. Isocyanates are fundamental building blocks for polyurethanes, and the specific structure of the diisocyanate used has a profound effect on the final material's characteristics. rsc.orgmdpi.com
The unique features of this compound—the rigid, planar styryl group and the polar, electron-withdrawing fluorine atoms—can be leveraged to control polymer morphology and performance. The fluorinated aromatic ring can enhance thermal stability, chemical resistance, and hydrophobicity, while also influencing the formation of hydrogen-bonding networks within the polymer matrix. mdpi.comacs.org The trans-styryl unit introduces rigidity and potential for π-π stacking interactions, which can be exploited to enhance mechanical properties like tensile strength and modulus. mdpi.com
Future research should focus on synthesizing novel poly(urethane-urea) elastomers and other polymers using this isocyanate. acs.org By systematically varying the soft and hard segment content and leveraging the specific structure of the isocyanate, materials with tailored properties such as high tensile strength, resilience, and shape-memory behavior can be designed. mdpi.comacs.org For example, the strategic incorporation of this isocyanate could lead to materials with optimized microphase separation, a key factor in determining the mechanical performance of polyurethane elastomers. mdpi.com Furthermore, the reactivity of the isocyanate group allows for the functionalization of surfaces, enabling the creation of smart materials with self-cleaning or antifogging capabilities. mdpi.com
| Material Type | Key Property | Role of this compound | Potential Application |
| Polyurethane Elastomers | High Strength & Resilience | Enhances hard domain stability and hydrogen bonding. mdpi.comacs.org | High-performance coatings, adhesives, and flexible electronics. doxuchem.com |
| Shape-Memory Polymers | Controlled Tg & Phase Separation | Modulates hard domain stability and reversible cross-linking. mdpi.com | Smart textiles, biomedical devices, and actuators. |
| Functional Surfaces | Hydrophobicity, Self-Cleaning | Covalent grafting via the NCO group; fluorine imparts low surface energy. mdpi.com | Antifogging glass, water-repellent coatings. mdpi.com |
| Biodegradable Adhesives | Biocompatibility, Controlled Degradation | Forms the core reactive component of the adhesive prepolymer. nih.gov | Medical applications, such as vascular closure devices. nih.gov |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides indispensable tools for accelerating the discovery and optimization of new molecules and materials, mitigating the need for extensive and costly experimentation. digitellinc.commdpi.comresearchgate.net For a molecule like this compound, advanced computational modeling offers a pathway to predict its behavior and guide its application.
Future research will increasingly rely on methods like Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of the isocyanate. nih.gov DFT calculations can predict how the fluorine substituents and the styryl group affect the electrophilicity of the isocyanate carbon, providing quantitative insights into its reaction kinetics. mdpi.comresearchgate.net Such models can be used to screen potential catalysts and predict the outcomes of reactions, guiding experimental efforts toward the most promising synthetic routes. digitellinc.com
Molecular Dynamics (MD) simulations are another powerful tool, particularly for understanding the link between molecular structure and the macroscopic properties of polymers. nih.gov By developing accurate force fields for fluorinated styryl isocyanate-based polymers, researchers can simulate properties like density, viscosity, glass transition temperature, and mechanical strength. nih.gov These simulations can reveal how changes in the polymer architecture affect phase separation, hydrogen bond networks, and ultimately, material performance. nih.gov
The integration of machine learning (ML) and artificial intelligence (AI) with these computational methods represents a major leap forward. nih.govyoutube.com AI models can be trained on data from both simulations and experiments to predict the properties of novel compounds and materials, accelerating the design of isocyanate-based systems with specific, desired characteristics. nih.govyoutube.com This "in silico" design approach can significantly shorten development cycles for new functional materials derived from this compound.
| Modeling Technique | Information Gained | Application for this compound |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states. nih.gov | Predicting reactivity, understanding catalytic mechanisms, screening catalysts. digitellinc.comresearchgate.net |
| Molecular Dynamics (MD) | Polymer chain conformation, phase separation, physical properties (density, Tg). nih.gov | Simulating polyurethane properties, understanding structure-property relationships. nih.gov |
| Computational Fluid Dynamics (CFD) | Heat and mass transfer in reactors. mdpi.com | Modeling and scaling up synthesis processes, such as carbamate decomposition. mdpi.com |
| AI / Machine Learning | Predictive property models, de novo compound design. youtube.com | Accelerating the design of new materials with desired properties. nih.govyoutube.com |
Q & A
Basic: What experimental strategies ensure structural fidelity during the synthesis of 3,4-Difluoro-trans-styryl isocyanate?
To minimize side reactions (e.g., hydrolysis or oligomerization), use anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres (N₂/Ar). Monitor stoichiometric ratios of precursors, and employ low-temperature conditions (0–6°C) to stabilize reactive intermediates . Reaction progress can be tracked via thin-layer chromatography (TLC) or inline Fourier-transform infrared (FTIR) spectroscopy to detect isocyanate peaks (~2263 cm⁻¹) . Post-synthesis, purify via column chromatography using silica gel and validate purity through gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : The isocyanate (-NCO) stretching vibration at ~2263 cm⁻¹ confirms functional group integrity. Fluorine substituents may shift absorption bands due to electron-withdrawing effects .
- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve trans-styryl proton coupling (J ≈ 16 Hz) and fluorine-induced splitting patterns. Fluorine atoms deshield adjacent carbons, observable in ¹³C DEPT spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns from fluorine atoms .
Advanced: How can curing kinetics of polyurethanes derived from this compound be quantitatively modeled?
Combine FTIR (to track % NCO conversion via peak area reduction at 2263 cm⁻¹) with gravimetric analysis (solids concentration) and pendulum hardness measurements. Use the Kelley-Bueche equation to correlate glass transition temperature (Tg) with crosslink density, validated by dynamic mechanical analysis (DMA). Example workflow:
| Method | Parameter Measured | Key Equation/Model |
|---|---|---|
| FTIR | % NCO consumption | |
| DMA | Tg evolution | Kelley-Bueche equation: |
| Gravimetric | Solvent evaporation rate | Mass loss vs. time correlation |
Advanced: How to resolve contradictions between FTIR and gravimetric data in curing studies?
Discrepancies arise from incomplete isocyanate conversion (residual -NCO peaks at 2263 cm⁻¹) or solvent entrapment. For example, residual lithium catalysts in polyols may accelerate side reactions, delaying full consumption of -NCO groups despite gravimetric data suggesting solvent-free conditions . Mitigation strategies:
- Use in situ FTIR with ATR (attenuated total reflectance) probes for real-time monitoring.
- Cross-validate with differential scanning calorimetry (DSC) to detect residual enthalpy from unreacted isocyanate .
- Adjust catalyst concentration (e.g., PU-15Li systems showed complete curing vs. PU-4Li ).
Advanced: What computational methods predict reactivity of this compound in nucleophilic addition reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of fluorine substituents on isocyanate electrophilicity. Key parameters:
- Electrostatic Potential Maps : Fluorine atoms increase positive charge on the -NCO group, enhancing reactivity toward amines or alcohols.
- Activation Energy Barriers : Compare transition states for reactions with nucleophiles (e.g., water vs. polyols) .
- Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to simulate reaction environments .
Basic: What safety protocols are essential when handling this compound?
- Storage : Keep at 0–6°C in airtight containers under nitrogen to prevent moisture ingress .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Spills should be neutralized with dry sand or specialized isocyanate scavengers .
Advanced: How do steric and electronic effects of fluorine substituents influence regioselectivity in cycloaddition reactions?
The meta- and para-fluorine atoms create steric hindrance and electron-deficient aromatic rings, directing electrophilic attacks to the trans-styryl double bond. For Diels-Alder reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
